molecular formula C22H18Cl2O3 B14862394 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

Cat. No.: B14862394
M. Wt: 401.3 g/mol
InChI Key: GKAYEBHLMYJQCK-UHFFFAOYSA-N
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Description

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyloxy group attached to a hydroxyphenyl moiety, along with a p-tolylethanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the dichlorobenzyloxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the p-tolylethanone group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the p-tolylethanone moiety can be reduced to alcohols.

    Substitution: The dichlorobenzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H18Cl2O3

Molecular Weight

401.3 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C22H18Cl2O3/c1-14-2-4-15(5-3-14)10-21(25)19-9-8-18(12-22(19)26)27-13-16-6-7-17(23)11-20(16)24/h2-9,11-12,26H,10,13H2,1H3

InChI Key

GKAYEBHLMYJQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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